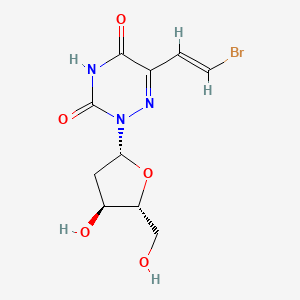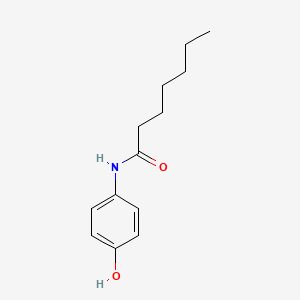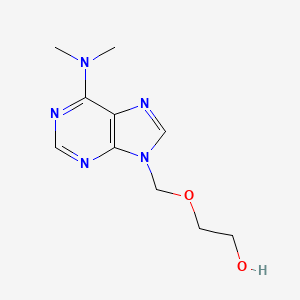
(Z)-Hex-3-enyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Hex-3-enyl nicotinate is an ester compound formed from the reaction between (Z)-hex-3-enol and nicotinic acid. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes both an unsaturated alcohol and a nicotinate moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hex-3-enyl nicotinate typically involves the esterification of (Z)-hex-3-enol with nicotinic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, solvent-free conditions or the use of green solvents can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Z)-Hex-3-enyl nicotinate can undergo various chemical reactions, including:
Oxidation: The unsaturated alcohol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nicotinate group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
(Z)-Hex-3-enyl nicotinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of nicotinic acid derivatives.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (Z)-Hex-3-enyl nicotinate involves its interaction with various molecular targets. The nicotinate moiety can interact with nicotinic acid receptors, influencing metabolic pathways related to NAD+ synthesis. The unsaturated alcohol group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Hexyl nicotinate: Similar structure but lacks the unsaturation in the alcohol moiety.
Methyl nicotinate: A simpler ester of nicotinic acid with a methyl group instead of a hex-3-enyl group.
Ethyl nicotinate: Another ester of nicotinic acid with an ethyl group.
Uniqueness
(Z)-Hex-3-enyl nicotinate is unique due to the presence of both an unsaturated alcohol and a nicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
85098-91-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
[(Z)-hex-3-enyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h3-4,6-8,10H,2,5,9H2,1H3/b4-3- |
InChI Key |
LSLWGXIBZARONO-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCOC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCC=CCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


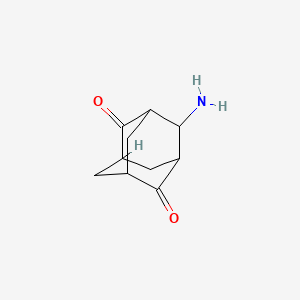
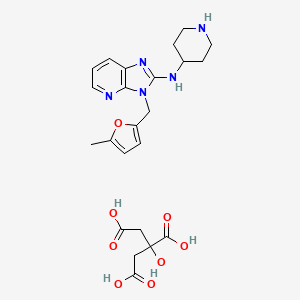

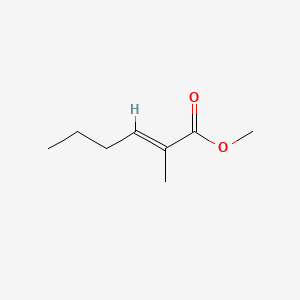
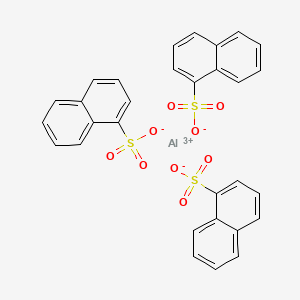
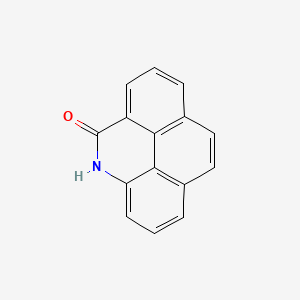

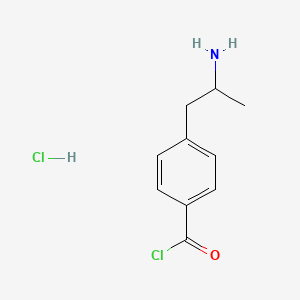
![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
